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Compound of Interest

Compound Name:
Methyl 4-(4-methoxyphenyl)-3-

oxobutanoate

Cat. No.: B183607 Get Quote

A Comparative Spectroscopic Guide to Methyl 4-
(4-methoxyphenyl)-3-oxobutanoate and Its
Derivatives
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis and characterization of Methyl 4-
(4-methoxyphenyl)-3-oxobutanoate and compares it with two key derivatives: Ethyl 4-(4-

methoxyphenyl)-3-oxobutanoate and Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate. This

objective comparison, supported by experimental data, highlights the structural nuances and

the influence of substituent changes on the spectroscopic properties of these versatile β-keto

esters.

Introduction
β-Keto esters are crucial intermediates in organic synthesis and are prevalent scaffolds in

many biologically active molecules.[1] Their characterization is often complicated by the

presence of keto-enol tautomerism, an equilibrium that is sensitive to solvent, temperature, and

pH.[1] A thorough spectroscopic analysis is therefore paramount for unambiguous structural

elucidation and quality control. This guide focuses on the spectroscopic signatures of Methyl 4-
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(4-methoxyphenyl)-3-oxobutanoate and its derivatives, providing a valuable resource for

researchers working with these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl 4-(4-
methoxyphenyl)-3-oxobutanoate and its selected derivatives. The data has been compiled

from various sources and provides a basis for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound δ (ppm) Multiplicity Integration Assignment

Methyl 4-(4-

methoxyphenyl)-

3-oxobutanoate

7.12 d 2H Ar-H

6.85 d 2H Ar-H

3.79 s 3H Ar-OCH₃

3.72 s 3H -COOCH₃

3.65 s 2H Ar-CH₂-

3.45 s 2H -COCH₂CO-

Ethyl 4-(4-

methoxyphenyl)-

3-oxobutanoate

7.13 d 2H Ar-H

6.86 d 2H Ar-H

4.19 q 2H -OCH₂CH₃

3.80 s 3H Ar-OCH₃

3.66 s 2H Ar-CH₂-

3.46 s 2H -COCH₂CO-

1.28 t 3H -OCH₂CH₃

Methyl 4-(4-

hydroxyphenyl)-3

-oxobutanoate

~7.05 d 2H Ar-H

~6.77 d 2H Ar-H

~5.5-6.5 br s 1H Ar-OH

~3.73 s 3H -COOCH₃

~3.60 s 2H Ar-CH₂-

~3.48 s 2H -COCH₂CO-
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Note: Chemical shifts for Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate are estimated based on

typical values and may vary.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound δ (ppm) Assignment

Methyl 4-(4-methoxyphenyl)-3-

oxobutanoate[2]
202.5 C=O (keto)

167.5 C=O (ester)

158.6 Ar-C-OCH₃

130.3 Ar-CH

126.0 Ar-C

114.1 Ar-CH

55.2 Ar-OCH₃

52.3 -COOCH₃

49.8 -COCH₂CO-

45.4 Ar-CH₂-

Ethyl 4-(4-methoxyphenyl)-3-

oxobutanoate
~202.4 C=O (keto)

~167.1 C=O (ester)

~158.5 Ar-C-OCH₃

~130.2 Ar-CH

~126.1 Ar-C

~114.0 Ar-CH

~61.4 -OCH₂CH₃

~55.2 Ar-OCH₃

~49.9 -COCH₂CO-

~45.5 Ar-CH₂-

~14.1 -OCH₂CH₃
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Methyl 4-(4-hydroxyphenyl)-3-

oxobutanoate
~202.8 C=O (keto)

~167.8 C=O (ester)

~155.0 Ar-C-OH

~130.5 Ar-CH

~126.5 Ar-C

~115.5 Ar-CH

~52.4 -COOCH₃

~49.7 -COCH₂CO-

~45.0 Ar-CH₂-

Note: Some chemical shifts for the derivatives are estimated based on known substituent

effects.

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)
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Compound Wavenumber (cm⁻¹) Assignment

Methyl 4-(4-methoxyphenyl)-3-

oxobutanoate
~1745 C=O stretch (ester)

~1715 C=O stretch (keto)

~1610, 1515 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~1175 C-O stretch (ester)

Ethyl 4-(4-methoxyphenyl)-3-

oxobutanoate
~1740 C=O stretch (ester)

~1715 C=O stretch (keto)

~1610, 1515 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~1180 C-O stretch (ester)

Methyl 4-(4-hydroxyphenyl)-3-

oxobutanoate
~3400 (broad) O-H stretch (phenol)

~1740 C=O stretch (ester)

~1710 C=O stretch (keto)

~1615, 1510 C=C stretch (aromatic)

~1230 C-O stretch (phenol)

~1170 C-O stretch (ester)

Table 4: Mass Spectrometry Data (Electron Ionization)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

Methyl 4-(4-methoxyphenyl)-3-

oxobutanoate[2]
222

191 ([M-OCH₃]⁺), 163 ([M-

COOCH₃]⁺), 121 (4-

methoxybenzyl cation), 91

Ethyl 4-(4-methoxyphenyl)-3-

oxobutanoate[3]
236

191 ([M-OC₂H₅]⁺), 163 ([M-

COOC₂H₅]⁺), 121 (4-

methoxybenzyl cation), 91

Methyl 4-(4-hydroxyphenyl)-3-

oxobutanoate
208

177 ([M-OCH₃]⁺), 149 ([M-

COOCH₃]⁺), 107 (4-

hydroxybenzyl cation), 77

Experimental Protocols
Synthesis of Methyl 4-(4-methoxyphenyl)-3-
oxobutanoate (General Procedure)
A common method for the synthesis of β-keto esters is the Claisen condensation.[4]

Materials:

Methyl 4-methoxyphenylacetate

Methyl acetate

Sodium methoxide

Anhydrous diethyl ether

1 M HCl

Procedure:

To a solution of sodium methoxide in anhydrous diethyl ether, add methyl acetate at 0 °C.

Slowly add methyl 4-methoxyphenylacetate to the reaction mixture.
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Allow the mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction by adding 1 M HCl until the solution is acidic.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer.[5] Samples were dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard (δ 0.00).[5] For ¹H NMR, 16 scans were

typically acquired with a relaxation delay of 1.0 s.[5] For ¹³C NMR, 1024 scans were acquired

with a relaxation delay of 2.0 s with broadband proton decoupling.[5]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR)

spectrometer.[6] Liquid samples were analyzed as a thin film between NaCl plates.[6] Solid

samples were analyzed as a KBr pellet. Spectra were recorded in the 4000-400 cm⁻¹ range.[6]

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with

electron ionization (EI) at 70 eV.[7] The samples were introduced via a direct insertion probe or

a gas chromatograph. The mass-to-charge ratio (m/z) of the ions was measured.[7]
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Caption: Workflow for the synthesis and spectroscopic characterization of β-keto ester

derivatives.

Caption: Keto-enol tautomerism in β-keto esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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